molecular formula C16H14F4N4OS B280002 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B280002
M. Wt: 386.4 g/mol
InChI Key: XIXIMPJRQPIMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of difluoromethyl groups. The benzothiophene moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzothiophene-containing molecules. Examples are:

Uniqueness

What sets 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoromethyl groups enhances its stability and reactivity, while the benzothiophene moiety contributes to its potential biological activities .

Properties

Molecular Formula

C16H14F4N4OS

Molecular Weight

386.4 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C16H14F4N4OS/c17-14(18)10-5-11(15(19)20)24(23-10)7-13(25)22-16-9(6-21)8-3-1-2-4-12(8)26-16/h5,14-15H,1-4,7H2,(H,22,25)

InChI Key

XIXIMPJRQPIMAP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N

Origin of Product

United States

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